![molecular formula C15H16BrN3 B1399937 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine CAS No. 1192539-78-8](/img/structure/B1399937.png)
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine
Overview
Description
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine (BPP) is an organic compound that has been studied for its potential applications in scientific research. BPP has been found to have a wide range of biochemical and physiological effects and is used in a variety of laboratory experiments.
Scientific Research Applications
Anticancer Activities
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine and its derivatives have shown potential in anticancer research. A study by Demirci and Demirbas (2019) synthesized novel Mannich bases using a compound structurally related to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, demonstrating moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).
Analgesic Properties
Karczmarzyk and Malinka (2008) investigated isothiazolopyridines of Mannich base type, including compounds with structures related to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, to understand their analgesic properties (Karczmarzyk & Malinka, 2008).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of compounds structurally similar to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine. For instance, Mishriky and Moustafa (2013) described the synthesis of a related compound, highlighting the importance of these structures in chemical research (Mishriky & Moustafa, 2013).
Antimicrobial Studies
Ghabbour and Qabeel (2016) synthesized a compound structurally akin to 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, demonstrating its potential in antimicrobial research (Ghabbour & Qabeel, 2016).
Antiarrhythmic and Antihypertensive Activity
Kulig et al. (2009) explored the potential of phenylpiperazine derivatives in cardiovascular research, indicating possible applications of similar structures in antiarrhythmic and antihypertensive treatments (Kulig et al., 2009).
Novel Methodologies in Chemical Synthesis
Gallicchio and Bell (2009) presented innovative methodologies for synthesizing phenylpiperazin-2-ones, a category that includes compounds like 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine, emphasizing the evolving nature of synthetic techniques in this field (Gallicchio & Bell, 2009).
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOXQOTODYFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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